2,5,6-Trichloronicotinamide

Descripción general

Descripción

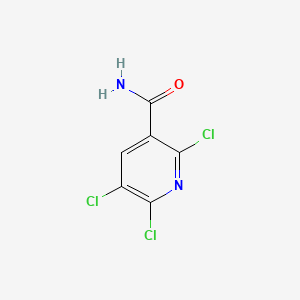

2,5,6-Trichloronicotinamide: is an organic compound with the molecular formula C6H3Cl3N2O and a molecular weight of 225.46 g/mol . It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions on the pyridine ring. This compound appears as a colorless crystal or white crystalline powder and is known for its strong odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 2,5,6-Trichloronicotinamide can be achieved through the reaction of nicotinamide with chlorinating agents. One common method involves dissolving nicotinamide in an organic solvent such as diethyl ether, followed by the addition of an excess of a chlorinating agent . The reaction is typically carried out at an appropriate temperature for an extended period to ensure complete chlorination. The reaction mixture is then filtered, and the product is washed and dried to obtain this compound .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2,5,6-Trichloronicotinoyl chloride with ammonium hydroxide in dioxane can yield this compound . This method involves the dropwise addition of 2,5,6-Trichloronicotinoyl chloride to ammonium hydroxide at low temperatures, followed by extraction with dichloromethane .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2,5,6-Trichloronicotinamide can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine ring.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted nicotinamide derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Oxidation Reactions: Formation of oxidized products such as carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

2,5,6-Trichloronicotinamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,5,6-Trichloronicotinamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

- 2,3,6-Trichloronicotinamide

- 2,5,6-Trichloropyridine-3-carboxamide

- 2,5,6-Trichloronicotinoyl chloride

Comparison:

- 2,3,6-Trichloronicotinamide: Similar in structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity .

- 2,5,6-Trichloropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nicotinamide group, affecting its biological activity and applications .

- 2,5,6-Trichloronicotinoyl chloride: A precursor to 2,5,6-Trichloronicotinamide, used in its synthesis and having different reactivity due to the presence of the acyl chloride group .

This compound stands out due to its unique combination of chlorine substitution and nicotinamide structure, making it valuable for specific applications in research and industry.

Actividad Biológica

2,5,6-Trichloronicotinamide (TCNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of TCNA, focusing on its mechanism of action, efficacy against various pathogens and cancer cells, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of nicotinamide, featuring three chlorine atoms substituted at the 2, 5, and 6 positions of the pyridine ring. Its chemical formula is CHClNO.

Biological Activity Overview

The biological activities of TCNA have been explored in various studies, highlighting its potential as an antimicrobial agent and an inhibitor of specific cancer pathways.

Antimicrobial Activity

TCNA has shown significant antimicrobial properties against a variety of bacterial strains. A study indicated that TCNA exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TCNA were determined to be in the range of 25-50 µg/mL against several pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Vibrio cholerae | 25 |

| Enterococcus faecalis | 25 |

| Micrococcus luteus | 50 |

| Shigella sonnei | 50 |

These findings suggest that TCNA could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anticancer Activity

Recent research has also focused on the role of TCNA as a potential anticancer agent. It has been identified as an inhibitor of the KRAS G12C mutation, which is prevalent in several cancers including lung adenocarcinoma and colorectal cancer. The inhibition of this mutation could lead to significant therapeutic benefits for patients with these malignancies .

Mechanism of Action

The proposed mechanism by which TCNA exerts its anticancer effects involves the inhibition of KRAS signaling pathways. By blocking these pathways, TCNA may prevent cancer cell proliferation and induce apoptosis in malignant cells. This mechanism is particularly relevant in cancers characterized by KRAS mutations, which are often resistant to conventional therapies .

Case Studies

Several case studies have documented the effects of TCNA in laboratory settings:

- Study on Antimicrobial Efficacy : In vitro tests demonstrated that TCNA effectively inhibited the growth of multidrug-resistant strains of bacteria. The study concluded that TCNA could serve as a lead compound for developing new antibiotics .

- KRAS Inhibition in Cancer Cells : A study involving human lung cancer cell lines treated with TCNA showed a marked reduction in cell viability and increased apoptosis compared to control groups. The results suggested that TCNA's ability to inhibit KRAS G12C could provide a novel approach to treating specific types of lung cancer .

Propiedades

IUPAC Name |

2,5,6-trichloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAVDGXPOXFHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706399 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142266-62-4 | |

| Record name | 2,5,6-Trichloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.